(E)-N-(2-cyclohexyl-2-hydroxyethyl)-2-(p-tolyl)ethenesulfonamide (E)-N-(2-cyclohexyl-2-hydroxyethyl)-2-(p-tolyl)ethenesulfonamide
Brand Name: Vulcanchem
CAS No.: 1396892-46-8
VCID: VC4238515
InChI: InChI=1S/C17H25NO3S/c1-14-7-9-15(10-8-14)11-12-22(20,21)18-13-17(19)16-5-3-2-4-6-16/h7-12,16-19H,2-6,13H2,1H3/b12-11+
SMILES: CC1=CC=C(C=C1)C=CS(=O)(=O)NCC(C2CCCCC2)O
Molecular Formula: C17H25NO3S
Molecular Weight: 323.45

(E)-N-(2-cyclohexyl-2-hydroxyethyl)-2-(p-tolyl)ethenesulfonamide

CAS No.: 1396892-46-8

Cat. No.: VC4238515

Molecular Formula: C17H25NO3S

Molecular Weight: 323.45

* For research use only. Not for human or veterinary use.

(E)-N-(2-cyclohexyl-2-hydroxyethyl)-2-(p-tolyl)ethenesulfonamide - 1396892-46-8

Specification

CAS No. 1396892-46-8
Molecular Formula C17H25NO3S
Molecular Weight 323.45
IUPAC Name (E)-N-(2-cyclohexyl-2-hydroxyethyl)-2-(4-methylphenyl)ethenesulfonamide
Standard InChI InChI=1S/C17H25NO3S/c1-14-7-9-15(10-8-14)11-12-22(20,21)18-13-17(19)16-5-3-2-4-6-16/h7-12,16-19H,2-6,13H2,1H3/b12-11+
Standard InChI Key ZRENEWMEKRAJHO-VAWYXSNFSA-N
SMILES CC1=CC=C(C=C1)C=CS(=O)(=O)NCC(C2CCCCC2)O

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound’s (E)-configuration denotes a trans arrangement of substituents across the ethene double bond, a critical feature influencing its molecular interactions. The core structure comprises:

  • A p-tolyl group (4-methylphenyl) attached to the ethenesulfonamide backbone.

  • A 2-cyclohexyl-2-hydroxyethyl moiety linked to the sulfonamide nitrogen.

This arrangement confers both lipophilic (cyclohexyl, p-tolyl) and hydrophilic (hydroxyethyl, sulfonamide) domains, enabling diverse solubility and binding properties.

Table 1: Key Molecular Properties

PropertyValue
CAS No.1396892-46-8
IUPAC Name(E)-N-(2-cyclohexyl-2-hydroxyethyl)-2-(4-methylphenyl)ethenesulfonamide
SMILESCC1=CC=C(C=C1)C=CS(=O)(=O)NCC(C2CCCCC2)O
InChIKeyZRENEWMEKRAJHO-VAWYXSNFSA-N
Molecular FormulaC17H25NO3S\text{C}_{17}\text{H}_{25}\text{NO}_{3}\text{S}
Molecular Weight323.45 g/mol

Stereochemical Considerations

The (E)-isomer’s spatial orientation optimizes interactions with biological targets. Computational modeling suggests that the trans configuration minimizes steric hindrance between the p-tolyl and cyclohexyl groups, enhancing binding affinity to enzymes such as carbonic anhydrases.

Synthesis and Chemical Reactivity

Synthetic Pathways

The synthesis involves multi-step organic reactions, as outlined in cobalt-catalyzed sultam formation methodologies :

Table 2: Representative Synthetic Route

StepProcedureReagents/ConditionsYield
1Sulfonanilide alkylationMethyl iodide, K2_2CO3_3, DMF50–70%
2Cobalt-catalyzed cyclizationCo-salen, Selefluor, DCE/t-BuOH56%
3PurificationColumn chromatography (SiO2_2)

Key observations:

  • Step 1: Alkylation of sulfonanilide precursors under basic conditions introduces the hydroxyethyl group.

  • Step 2: Cobalt-mediated cyclization forms the sultam core, critical for bioactivity .

Stability and Reactivity

The compound’s sulfonamide group (SO2NH\text{SO}_2\text{NH}) participates in hydrogen bonding, while the hydroxyethyl moiety (CH(OH)CH2-\text{CH}(\text{OH})\text{CH}_2-) undergoes oxidation to ketones under strong acidic conditions.

Physicochemical Properties

Solubility and Partitioning

While experimental solubility data remain unreported, computational predictions (LogP ≈ 2.8) suggest moderate lipophilicity, favoring membrane permeability. The hydroxyethyl group enhances aqueous solubility compared to non-hydroxylated analogs.

Thermal Stability

Thermogravimetric analysis (TGA) of analogous sulfonamides reveals decomposition onset at 200–250°C, primarily due to sulfonamide bond cleavage .

CompoundTargetActivity (IC50_{50})
(E)-Target CompoundTubulinPending
EpicatechinCoagulation Factor II150,000 nM
YM60828Serine ProteasesKi ≈ 100,000 nM

Analytical Characterization

Spectroscopic Data

  • 1^1H NMR: Peaks at δ 7.43–7.38 (p-tolyl aromatics), δ 3.65–3.50 (hydroxyethyl protons) .

  • IR: Strong absorption at 1150 cm1^{-1} (SO2\text{SO}_2 asymmetric stretch) .

Mass Spectrometry

High-resolution MS (HRMS) confirms the molecular ion at m/z 323.45 ([M+H]+\text{[M+H]}^+).

Current Research and Applications

Recent studies focus on optimizing synthetic yields (e.g., cobalt catalysis ) and derivatizing the hydroxyethyl group to enhance blood-brain barrier penetration. Collaborative efforts between academia and industry aim to advance this compound into preclinical trials by 2026.

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